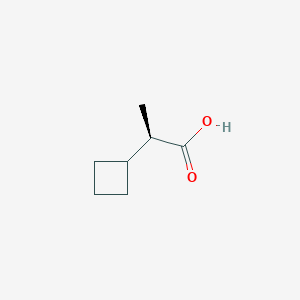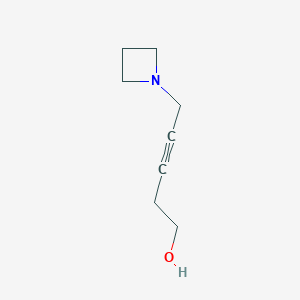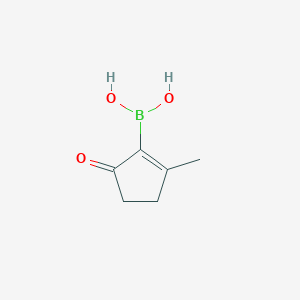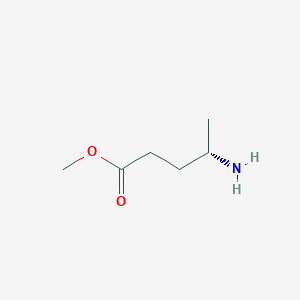
7H-1-Benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Chromen-7-one, also known as coumarin, is a naturally occurring organic compound with the molecular formula C9H6O2. It is a colorless crystalline substance with a sweet odor, reminiscent of vanilla and freshly mown hay. Coumarin is found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7H-Chromen-7-one can be synthesized through several methods. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid yields 7H-Chromen-7-one .
Industrial Production Methods: Industrial production of 7H-Chromen-7-one typically involves the same Pechmann condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Chromen-7-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumaric acid derivatives.
Reduction: Reduction of 7H-Chromen-7-one can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Coumaric acid derivatives.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins, depending on the substituents used.
Applications De Recherche Scientifique
7H-Chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the fragrance industry due to its pleasant odor and in the food industry as a flavoring agent (though its use is regulated due to potential toxicity).
Mécanisme D'action
The mechanism of action of 7H-Chromen-7-one and its derivatives varies depending on the specific application:
Anticoagulant Activity: Coumarin derivatives inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: Coumarin derivatives can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity: Some coumarin derivatives induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
7H-Chromen-7-one is structurally similar to other coumarins and furocoumarins. Some similar compounds include:
Psoralen: A furocoumarin used in phototherapy for skin disorders.
Imperatorin: A furocoumarin with potential anticancer and anti-inflammatory properties.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness: 7H-Chromen-7-one is unique due to its versatile chemical reactivity and wide range of biological activities. Its derivatives have diverse applications in medicine, agriculture, and industry, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
239783-62-1 |
|---|---|
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
chromen-7-one |
InChI |
InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
Clé InChI |
VJBCBLLQDMITLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC(=O)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)


![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)
